
RRLIEDAEpYAARG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound RRLIEDAEpYAARG is a tyrosine phosphopeptide, which is a type of peptide that includes a phosphorylated tyrosine residue. This compound is often used in biochemical research, particularly in studies involving protein tyrosine phosphatases (PTPs), which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RRLIEDAEpYAARG typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents. The tyrosine residue is phosphorylated during the synthesis process .
Industrial Production Methods
While industrial-scale production of this compound is less common due to its specialized use in research, the principles of SPPS can be scaled up. Automation of the SPPS process allows for the efficient production of larger quantities of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
RRLIEDAEpYAARG primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as a substrate in studies involving protein tyrosine phosphatases .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme.
Dephosphorylation: This reaction involves protein tyrosine phosphatases (PTPs) and often occurs under physiological conditions (pH 7.4, 37°C)
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of the peptide. The phosphorylated form is often used as a substrate in enzymatic assays .
Applications De Recherche Scientifique
RRLIEDAEpYAARG is widely used in scientific research due to its role as a substrate for protein tyrosine phosphatases. Some of its applications include:
Mécanisme D'action
RRLIEDAEpYAARG functions as a substrate for protein tyrosine phosphatases. The phosphorylated tyrosine residue is recognized and dephosphorylated by these enzymes. This dephosphorylation reaction is crucial for regulating various cellular processes, including cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
RRLIEDAEYAARG: Similar to RRLIEDAEpYAARG but lacks the phosphorylated tyrosine residue.
RRLIEDAEpYAAAG: Another variant with a different sequence but still contains a phosphorylated tyrosine
Uniqueness
This compound is unique due to its specific sequence and the presence of a phosphorylated tyrosine residue. This makes it an ideal substrate for studying protein tyrosine phosphatases, providing insights into enzyme specificity and activity .
Propriétés
Formule moléculaire |
C64H107N22O24P |
|---|---|
Poids moléculaire |
1599.6 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H107N22O24P/c1-8-31(4)49(86-60(105)42(26-30(2)3)83-55(100)39(14-11-25-74-64(70)71)81-53(98)37(65)12-9-23-72-62(66)67)61(106)82-41(20-22-46(89)90)57(102)85-44(28-47(91)92)59(104)78-34(7)52(97)80-40(19-21-45(87)88)56(101)84-43(27-35-15-17-36(18-16-35)110-111(107,108)109)58(103)77-32(5)50(95)76-33(6)51(96)79-38(13-10-24-73-63(68)69)54(99)75-29-48(93)94/h15-18,30-34,37-44,49H,8-14,19-29,65H2,1-7H3,(H,75,99)(H,76,95)(H,77,103)(H,78,104)(H,79,96)(H,80,97)(H,81,98)(H,82,106)(H,83,100)(H,84,101)(H,85,102)(H,86,105)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)(H2,107,108,109)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Clé InChI |
IFWOHLKCQOEGLG-VDNREOAASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


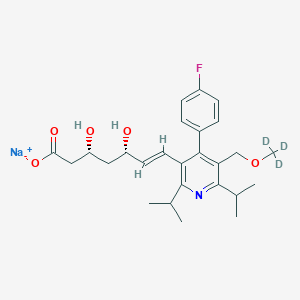
![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

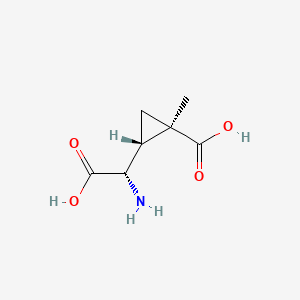
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
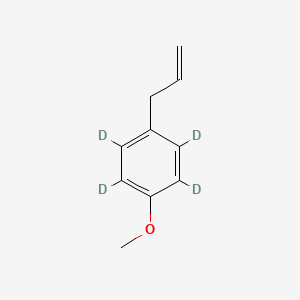
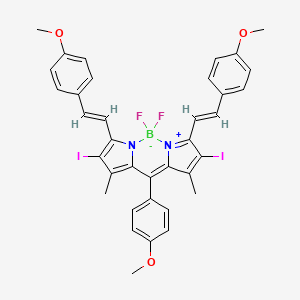
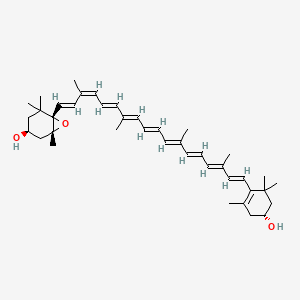
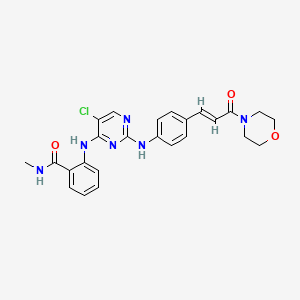
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)
